molecular formula C14H18O6 B8041337 Dimethyl 3,3'-[1,3-phenylenebis(oxy)]dipropanoate CAS No. 88515-89-3

Dimethyl 3,3'-[1,3-phenylenebis(oxy)]dipropanoate

Cat. No.: B8041337
CAS No.: 88515-89-3
M. Wt: 282.29 g/mol
InChI Key: LRWFQUMOLZVRSY-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-[1,3-phenylenebis(oxy)]dipropanoate is a chemical compound with the molecular formula C14H18O6 and a molecular weight of 282.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,3’-[1,3-phenylenebis(oxy)]dipropanoate can be synthesized through a Williamson etherification reaction. This involves the reaction of methyl 3-(4-hydroxyphenyl)propanoate with 1,2-dibromoethane . The reaction typically requires a base, such as sodium or potassium hydroxide, to deprotonate the alcohol, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-[1,3-phenylenebis(oxy)]dipropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Dimethyl 3,3’-[1,3-phenylenebis(oxy)]dipropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activity.

    Medicine: Research into its pharmacological properties is ongoing.

    Industry: It is used in the development of new materials, such as polymers and resins

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-[1,3-phenylenebis(oxy)]dipropanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with biological pathways. The specific pathways and targets depend on the derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3,3’-[1,2-phenylenebis(oxy)]dipropanoate: Similar in structure but with different positional isomers.

    Dimethyl 3,3’-[1,4-phenylenebis(oxy)]dipropanoate: Another positional isomer with distinct properties.

Uniqueness

Its 1,3-phenylenebis(oxy) linkage provides distinct chemical and physical properties compared to its isomers .

Properties

IUPAC Name

methyl 3-[3-(3-methoxy-3-oxopropoxy)phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-13(15)6-8-19-11-4-3-5-12(10-11)20-9-7-14(16)18-2/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWFQUMOLZVRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=CC(=CC=C1)OCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70748568
Record name Dimethyl 3,3'-[1,3-phenylenebis(oxy)]dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70748568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88515-89-3
Record name Dimethyl 3,3'-[1,3-phenylenebis(oxy)]dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70748568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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